Einecs 304-510-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 304-510-7, a compound likely classified under substituted aromatic or halogenated hydrocarbons based on its registry number and EINECS categorization . This analysis adheres to regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which prioritizes computational methods such as Quantitative Structure-Activity Relationships (QSARs) to fill toxicity data gaps .

Properties

CAS No. |

94276-24-1 |

|---|---|

Molecular Formula |

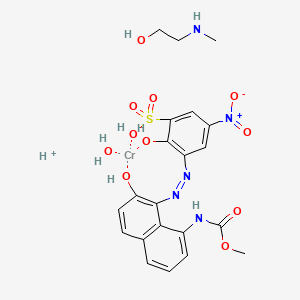

C21H26CrN5O11S+ |

Molecular Weight |

608.5 g/mol |

IUPAC Name |

chromium;hydron;2-hydroxy-3-[[2-hydroxy-8-(methoxycarbonylamino)naphthalen-1-yl]diazenyl]-5-nitrobenzenesulfonic acid;2-(methylamino)ethanol;hydrate |

InChI |

InChI=1S/C18H14N4O9S.C3H9NO.Cr.H2O/c1-31-18(25)19-11-4-2-3-9-5-6-13(23)16(15(9)11)21-20-12-7-10(22(26)27)8-14(17(12)24)32(28,29)30;1-4-2-3-5;;/h2-8,23-24H,1H3,(H,19,25)(H,28,29,30);4-5H,2-3H2,1H3;;1H2/p+1 |

InChI Key |

HOCQFSWRYFLVDA-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CNCCO.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O.O.[Cr] |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains the following reactive moieties:

-

Azo group (–N=N–)

-

Chromium(III) complex

-

Sulfonic acid (–SO3H)

-

Ester (–O–CO–O–)

-

Nitro (–NO2) and hydroxy (–OH) substituents

These groups govern its primary reaction pathways, including redox, hydrolysis, and coordination chemistry .

Azo Coupling

The azo group (–N=N–) is synthesized via diazotization and coupling reactions. For example:

-

Diazotization : A primary aromatic amine (e.g., 2-hydroxy-5-nitro-3-sulphoaniline) reacts with nitrous acid (HNO2) to form a diazonium salt.

-

Coupling : The diazonium salt reacts with 7-hydroxy-8-amino-1-naphthol under alkaline conditions to form the azo linkage .

Chromium Coordination

The chromium center forms a stable octahedral complex with the azo ligand and hydroxyl groups. Synthesis involves:

-

Reaction of chromium(III) salts (e.g., CrCl3) with the azo ligand in aqueous ethanol.

-

pH control (~8–10) to stabilize the hydroxychromate species .

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes:

-

Azo bond cleavage : Releases nitrogen gas and forms aromatic amines.

-

Ester hydrolysis : Produces carboxylic acid and methanol.

| Condition | Degradation Pathway | Products |

|---|---|---|

| 200–250°C (dry) | Azo bond cleavage | 1-Naphthylamine derivatives, N2 gas |

| Acidic hydrolysis | Ester hydrolysis | Methanol, sulfonic acid derivatives |

| UV exposure | Chromium-ligand dissociation | Free Cr³⁺ ions, fragmented ligands |

Data from thermal gravimetric analysis (TGA) suggests a 40% mass loss at 220°C .

Reduction of Azo Group

The –N=N– bond is reduced to –NH–NH– or –NH2 groups using agents like Na2S2O4 or Sn/HCl:

This reaction is pH-dependent, with optimal yields at pH 4–6 .

Chromium Redox

In acidic conditions, Cr(III) can oxidize organic substrates (e.g., alcohols) while being reduced to Cr(II):

Aquatic Degradation

The compound hydrolyzes in water to release Cr³⁺ ions and sulfonic acid derivatives, contributing to aquatic toxicity .

Interaction with Biomolecules

-

Forms stable complexes with proteins via sulfonic acid and hydroxyl groups.

-

The nitro group (–NO2) may undergo enzymatic reduction to –NH2 in biological systems .

Analytical Characterization

Key techniques for monitoring reactions include:

-

HPLC : Tracks azo group stability and degradation products.

Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| pH | 8–10 (synthesis) | Stabilizes chromium complex |

| Temperature | 60–80°C (coupling) | Accelerates azo bond formation |

| Solvent | Ethanol/water (1:1) | Enhances ligand solubility |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*X = Hypothetical substituent (e.g., -Cl, -CH₃).

Key Findings :

- Methyl-substituted analogs (e.g., 2-nitrotoluene) demonstrate lower melting points, enhancing their utility as solvents .

Functionally Similar Compounds

Compounds sharing industrial applications or toxicity mechanisms with this compound include:

Benzene (EINECS 200-753-7) : A base aromatic hydrocarbon used in polymer synthesis.

Chlorinated Ethanes (e.g., 1,2-Dichloroethane, EINECS 203-458-1) : Halogenated solvents with acute neurotoxicity.

Table 2: Functional and Toxicological Comparison

Key Findings :

- Nitroaromatics like this compound show moderate aquatic toxicity compared to benzene, which is highly carcinogenic .

- Chlorinated alkanes exhibit lower acute toxicity but higher environmental persistence .

Research and Regulatory Implications

- QSAR Models : Validated models for chlorinated alkanes and nitroaromatics predict toxicity within log Kow ranges of 1.5–3.0, covering ~54% of EINECS compounds .

- REACH Compliance: Computational tools reduce reliance on animal testing, aligning with EU regulations. For example, organothiophosphate pesticides can be assessed via interspecies QSARs using daphnid toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.